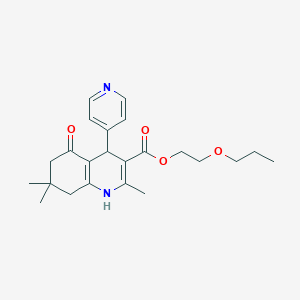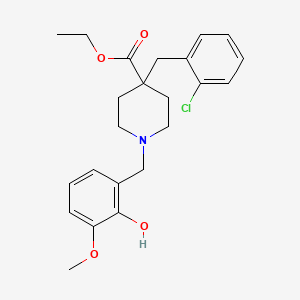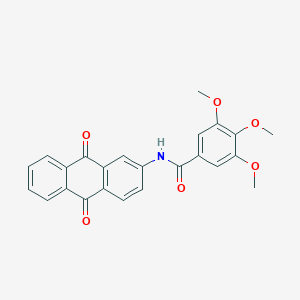
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as MNPDHP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been found to exhibit anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, it also has some limitations such as its low solubility in water and its potential toxicity towards normal cells. Therefore, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. Firstly, more studies are needed to elucidate the mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole and its potential targets in cancer cells, bacteria, and fungi. Secondly, further optimization of the synthesis method and formulation of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is needed to improve its solubility and bioavailability. Thirdly, studies are needed to investigate the potential use of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole as a diagnostic tool for various diseases. Finally, more in vivo studies are needed to evaluate the safety and efficacy of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Conclusion
In conclusion, 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has been studied for its potential applications in various scientific research fields. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methylphenylhydrazine, 3-nitrobenzaldehyde, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be optimized by varying the reaction conditions such as the amount of reactants, reaction time, and temperature.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-8-5-6-13-21(16)24-22(18-11-7-12-19(14-18)25(26)27)15-20(23-24)17-9-3-2-4-10-17/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJUGJSZKJBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386560 | |
| Record name | BAS 00822666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole | |
CAS RN |
5735-50-2 | |
| Record name | BAS 00822666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)

![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)


![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)